molecular formula C11H8Cl2N2OS B063939 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide CAS No. 175204-43-0

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide

Cat. No. B063939
M. Wt: 287.2 g/mol
InChI Key: ABHZSCLGDWVDOY-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide belongs to a class of compounds that exhibit a wide range of biological activities. The presence of both isoxazole and carbothioamide functional groups suggests potential for antimicrobial activity and interactions with biological targets, as these moieties are frequently observed in pharmacologically active compounds.

Synthesis Analysis

The synthesis of similar compounds typically involves cyclization reactions of appropriate precursors, such as chalcones and thiosemicarbazide, under specific conditions. For instance, preheated fly-ash catalyzed cyclization between chalcones and thiosemicarbazide under microwave irradiation has been shown to yield thiocarbomyl pyrazolines with high efficiency and purity (Thirunarayanan & Sekar, 2013).

Molecular Structure Analysis

Molecular structure analysis typically involves spectroscopic methods and computational chemistry techniques like Density Functional Theory (DFT). For example, crystal structure and spectroscopic studies, along with Hirshfeld surface analysis, provide insights into the intermolecular interactions and molecular geometry of similar compounds (Uzun, 2022).

Chemical Reactions and Properties

Chemical reactions involving such compounds often explore their reactivity towards nucleophiles or electrophiles, depending on the functional groups present. The chemical properties may include their behavior in condensation reactions, nucleophilic substitution reactions, or their potential as intermediates in the synthesis of more complex molecules.

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, provide crucial information for understanding the compound's behavior in different environments and its potential application in various fields. Single crystal X-ray diffraction studies are instrumental in determining the precise molecular geometry and crystal packing (Kumara et al., 2017).

Scientific Research Applications

Environmental Impact and Biodegradation of Chlorophenols

Chlorophenols, such as 2,4-dichlorophenol, are recognized for their moderate to high toxicity to both mammalian and aquatic life, depending on environmental conditions and exposure duration. Their biodegradation is a critical factor in mitigating their environmental impact, with the presence of adapted microflora playing a significant role in their breakdown. This aspect highlights the importance of understanding and enhancing biodegradation pathways to manage the environmental presence of chlorinated compounds, including those structurally related to "3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide" (Krijgsheld & Gen, 1986).

Herbicide Toxicity and Environmental Behavior

The extensive use of herbicides based on chlorophenols, such as 2,4-D, has raised concerns regarding their toxicity and environmental persistence. The research underscores the necessity for detailed studies on the toxicological profiles of these compounds and their degradation products to assess risks accurately and develop effective mitigation strategies. This context is relevant for understanding the potential environmental interactions of similar compounds, including isoxazole derivatives (Islam et al., 2017).

Synthetic and Medicinal Chemistry of Isoxazole Derivatives

Isoxazole derivatives are noted for their significant biological and medicinal properties, serving as intermediates in the synthesis of various heterocycles. The facile synthesis and evaluation of these compounds, including antioxidant activities, highlight the ongoing interest in exploiting their chemical reactivity for pharmaceutical applications. This suggests a potential area of research for "3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide" in the development of new therapeutic agents or chemical tools (Laroum et al., 2019).

Safety And Hazards

The safety data sheet for “3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide” indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c1-5-8(11(14)17)10(15-16-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHZSCLGDWVDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381838
Record name 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbothioamide

CAS RN

175204-43-0
Record name 3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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